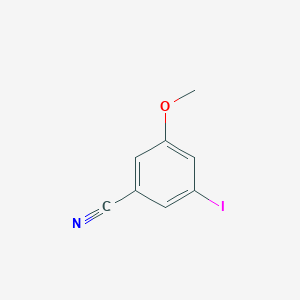

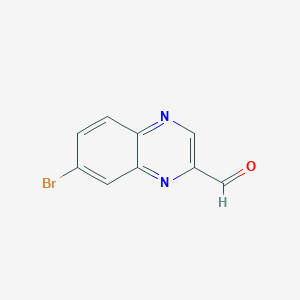

![molecular formula C18H14Cl2N5NaO5S3 B13885221 sodium (6R,7R)-7-[2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13885221.png)

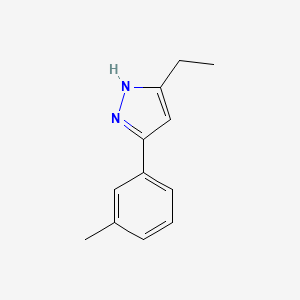

sodium (6R,7R)-7-[2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

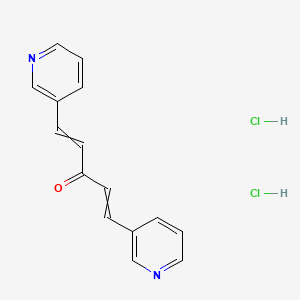

Cefazedone sodium salt is a semisynthetic first-generation cephalosporin with activity against both Gram-positive and Gram-negative bacteria . It binds to and inactivates penicillin-binding proteins located on the inner membrane of the bacterial cell wall, interfering with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This results in the weakening of the bacterial cell wall and causes cell lysis .

Vorbereitungsmethoden

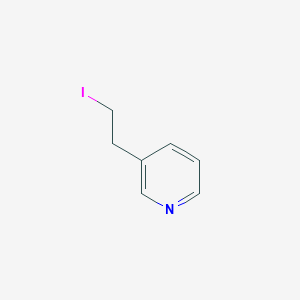

The preparation of cefazedone sodium salt involves several steps. One method includes placing cefazedone and sodium methoxide into dried methyl alcohol for a salifying reaction, followed by cooling the reaction solution to 10-30°C . Activated carbon is then added for decoloration, and the solution is filtered and subjected to ultrafiltration . Crystallization and drying steps follow to obtain cefazedone sodium salt with low water content . Another method involves adding cefazedone acid into a methanol-isopropanol mixed solvent, followed by a salt-forming reaction with methanol/triethylamine, pH regulation with acetic acid, and precipitation with sodium acetate and seed crystals .

Analyse Chemischer Reaktionen

Cefazedone sodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Reduction: Reduction reactions are less common for cefazedone sodium salt.

Common reagents used in these reactions include sodium methoxide, acetic acid, and triethylamine . Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Cefazedone sodium salt has several scientific research applications:

Chemistry: It is used in studies involving β-lactam antibiotics and their interactions with bacterial enzymes.

Biology: Research on its effects on bacterial cell wall synthesis and resistance mechanisms.

Industry: Its production methods and stability are of interest for pharmaceutical manufacturing.

Wirkmechanismus

Cefazedone sodium salt exerts its effects by binding to and inactivating penicillin-binding proteins located on the inner membrane of the bacterial cell wall . These proteins are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division . Inactivation of these proteins interferes with the cross-linkage of peptidoglycan chains, leading to the weakening of the bacterial cell wall and causing cell lysis .

Vergleich Mit ähnlichen Verbindungen

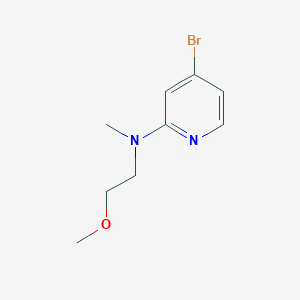

Cefazedone sodium salt is compared with other first-generation cephalosporins, such as cefazolin and cephalothin . Unlike other cephalosporins, cefazedone sodium salt possesses good activity against Gram-positive bacteria . Similar compounds include:

Cefazolin: Another first-generation cephalosporin with a similar mechanism of action but different spectrum of activity.

Cephalothin: Also a first-generation cephalosporin, used for similar bacterial infections.

Cefazedone sodium salt’s unique activity profile and stability make it a valuable compound in both research and clinical settings .

Eigenschaften

IUPAC Name |

sodium;7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N5O5S3.Na/c1-7-22-23-18(33-7)32-6-8-5-31-16-12(15(28)25(16)13(8)17(29)30)21-11(26)4-24-2-9(19)14(27)10(20)3-24;/h2-3,12,16H,4-6H2,1H3,(H,21,26)(H,29,30);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHCAENKLGZHCB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

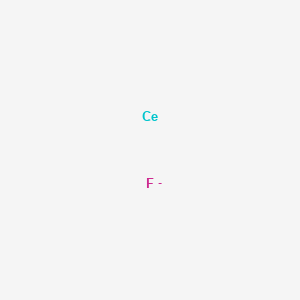

Molecular Formula |

C18H14Cl2N5NaO5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

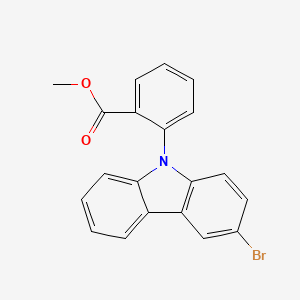

![2-[(Benzyloxy)methyl]but-3-en-1-ol](/img/structure/B13885147.png)

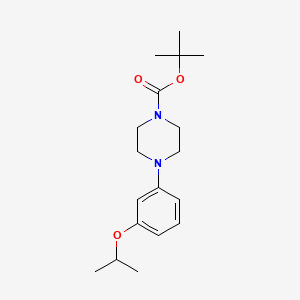

![4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13885195.png)

![6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13885198.png)